2,4-dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide
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Overview
Description
2,4-Dimethoxy-N-(4-methoxybenzyl)benzamide is an organic compound with the molecular formula C17H19NO4. It is characterized by the presence of methoxy groups attached to the benzene ring, which can influence its chemical reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with 4-methoxybenzylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-N-(4-methoxybenzyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4-dimethoxybenzoic acid or 2,4-dimethoxybenzaldehyde.
Reduction: Formation of 2,4-dimethoxy-N-(4-methoxybenzyl)aniline.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
2,4-Dimethoxy-N-(4-methoxybenzyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity. The amide group can also interact with enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethoxybenzylamine
- 2,4-Dimethoxybenzoic acid
- 4-Methoxybenzyl chloride
Uniqueness
2,4-Dimethoxy-N-(4-methoxybenzyl)benzamide is unique due to the presence of both 2,4-dimethoxy and 4-methoxybenzyl groups. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H19NO4 |
---|---|
Molecular Weight |
301.34g/mol |
IUPAC Name |
2,4-dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C17H19NO4/c1-20-13-6-4-12(5-7-13)11-18-17(19)15-9-8-14(21-2)10-16(15)22-3/h4-10H,11H2,1-3H3,(H,18,19) |
InChI Key |
JGPMJYXGPMJKCW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
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